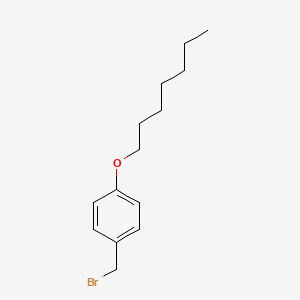

Benzene, 1-(bromomethyl)-4-(heptyloxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzene is a colorless liquid with a characteristic odor. It is primarily used in the production of polystyrene and is a known carcinogen . Bromomethyl is a group derived from methane where one hydrogen atom is replaced by a bromine atom.

Synthesis Analysis

Benzene compounds can be synthesized through various methods. One common method involves the use of bromomethyl compounds. For instance, (1-Bromoethyl)benzene has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .Molecular Structure Analysis

Benzene has a planar molecular structure consisting of a ring of six carbon atoms, with each carbon atom bonded to a hydrogen atom. The carbon atoms in the benzene ring are connected by alternating single and double bonds, creating a delocalized electron system .Chemical Reactions Analysis

Benzene undergoes substitution reactions rather than addition reactions due to the stability of its delocalized electron system . Bromomethyl compounds, on the other hand, are often used in radical reactions .Physical And Chemical Properties Analysis

Benzene is a colorless, flammable liquid. It is soluble in alcohol, ether, and benzene . It has a molecular weight of 185.064 g/mol .Applications De Recherche Scientifique

Supramolecular Chemistry and Applications

Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have been highlighted for their role in supramolecular chemistry. BTAs, for instance, demonstrate significant potential due to their simple structure, wide accessibility, and the detailed understanding of their supramolecular self-assembly behavior. This makes them valuable in applications ranging from nanotechnology to polymer processing and biomedical fields. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, along with their multivalent nature, drives applications in the biomedical field, promising a bright future for these versatile, supramolecular building blocks (Cantekin, de Greef, & Palmans, 2012).

Material Science and Synthesis Techniques

Another area of interest is the synthesis of benzoxazole derivatives, which are compounds containing a 1,3-oxazole system fused with a benzene ring. These derivatives have shown important properties in material science. The use of microwave-assisted synthesis has been beneficial for the synthesis of benzoxazole, highlighting a technique that increases diversity and accelerates research in modern chemistry. This method is noted for its effectiveness in achieving benzoxazoles with a variety of substituents in high yield, demonstrating the importance of benzene derivatives in both pharmaceutical chemistry and material science applications (Özil & Menteşe, 2020).

Biomedical Applications

In the biomedical domain, derivatives like p-Cymene, a monoterpene found in over 100 plant species and containing a benzene ring, exhibit a range of biological activities including antimicrobial effects. This underscores the potential of benzene derivatives in developing new substances with antimicrobial properties, which could be used to treat communicable diseases facilitated by globalization and the evolution of antimicrobial resistance (Marchese et al., 2017).

Environmental and Safety Applications

Benzene and its derivatives also play a role in environmental and safety applications. Studies on bioremediation techniques indicate the capability of microbial communities to degrade benzene under anaerobic conditions, suggesting a role for benzene derivatives in the bioremediation of contaminated groundwater. This highlights the environmental significance of benzene-related research in addressing pollution and enhancing natural attenuation strategies (Farhadian, Vachelard, Duchez, & Larroche, 2008).

Safety And Hazards

Propriétés

IUPAC Name |

1-(bromomethyl)-4-heptoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10H,2-6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAJPCDOCRJXCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576779 |

Source

|

| Record name | 1-(Bromomethyl)-4-(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-(bromomethyl)-4-(heptyloxy)- | |

CAS RN |

103481-66-9 |

Source

|

| Record name | 1-(Bromomethyl)-4-(heptyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)

![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)